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Compound of Interest

Compound Name: CYP2A6-IN-2

Cat. No.: B2621048 Get Quote

An In-depth Technical Guide to CYP2A6-IN-2
For Researchers, Scientists, and Drug Development Professionals

Introduction
CYP2A6-IN-2 is a chemical compound identified as an inhibitor of the Cytochrome P450 2A6

(CYP2A6) enzyme. As a critical enzyme in human drug metabolism, particularly for the

oxidation of nicotine, CYP2A6 is a significant target in research aimed at smoking cessation

and understanding the metabolism of various xenobiotics. This technical guide provides a

comprehensive overview of the chemical structure and properties of CYP2A6-IN-2, alongside

general methodologies for assessing its inhibitory activity against CYP2A6.

Chemical Structure and Properties
Detailed information regarding the chemical identity and physical properties of CYP2A6-IN-2 is

essential for its application in research and drug development.
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Property Value

Molecular Formula C₁₂H₁₆F₃N

Molecular Weight 231.26 g/mol

IUPAC Name
N-(2-methylpropyl)-1-[3-

(trifluoromethyl)phenyl]methanamine

CAS Number 912291-11-3

SMILES FC(C1=CC(CNCC(C)C)=CC=C1)(F)F

Figure 1: Chemical Structure of CYP2A6-IN-2

Caption: 2D representation of CYP2A6-IN-2.

Pharmacological Properties
CYP2A6-IN-2 is classified as an inhibitor of the CYP2A6 enzyme. While specific quantitative

data such as IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) for this

particular compound are not readily available in public literature, its primary role is understood

to be the modulation of CYP2A6 activity. The inhibition of CYP2A6 can have significant

implications for the metabolism of nicotine and other substrates, potentially leading to

increased plasma concentrations of these compounds. This makes CYP2A6 inhibitors like

CYP2A6-IN-2 valuable tools for studying nicotine dependence and the effects of reduced

nicotine metabolism.

Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of specific CYP2A6

inhibitors are often proprietary or published within specific research articles. However, a

general methodology for assessing the inhibitory potential of a compound like CYP2A6-IN-2
against CYP2A6 is outlined below.

CYP2A6 Inhibition Assay (In Vitro)
This protocol describes a common method for determining the IC₅₀ of an inhibitor using human

liver microsomes or recombinant CYP2A6 enzyme.
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Materials:

Human Liver Microsomes (HLM) or recombinant human CYP2A6

CYP2A6-IN-2 (or other test inhibitor)

Coumarin (CYP2A6 probe substrate)

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate

dehydrogenase)

Potassium phosphate buffer (pH 7.4)

Acetonitrile (for reaction termination)

7-hydroxycoumarin (standard for quantification)

96-well microplates

Incubator

Fluorescence plate reader or LC-MS/MS system

Procedure:

Preparation of Reagents:

Prepare a stock solution of CYP2A6-IN-2 in a suitable solvent (e.g., DMSO).

Prepare serial dilutions of the inhibitor stock solution to achieve a range of desired

concentrations.

Prepare a stock solution of coumarin in buffer.

Prepare the NADPH regenerating system according to the manufacturer's instructions.

Incubation:
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In a 96-well plate, add the human liver microsomes or recombinant CYP2A6 enzyme to

each well containing potassium phosphate buffer.

Add the various concentrations of CYP2A6-IN-2 to the wells. Include a control group with

no inhibitor.

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

Initiate the enzymatic reaction by adding the coumarin substrate and the NADPH

regenerating system to each well.

Reaction Termination:

After a specific incubation time (e.g., 15-30 minutes), terminate the reaction by adding cold

acetonitrile.

Analysis:

Centrifuge the plate to pellet the precipitated protein.

Transfer the supernatant to a new plate.

Quantify the formation of the metabolite, 7-hydroxycoumarin, using a fluorescence plate

reader (Excitation: ~355 nm, Emission: ~460 nm) or by a more sensitive method like LC-

MS/MS.

Data Analysis:

Calculate the percentage of inhibition for each concentration of CYP2A6-IN-2 compared to

the control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Figure 2: Experimental Workflow for CYP2A6 Inhibition Assay
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Caption: General workflow for an in vitro CYP2A6 inhibition assay.

Signaling Pathways
Currently, there is no publicly available information to suggest that CYP2A6-IN-2 directly

interacts with or modulates specific signaling pathways. Its primary mechanism of action is

understood to be the direct inhibition of the CYP2A6 enzyme. The downstream effects of this

inhibition would be related to the altered metabolism of CYP2A6 substrates rather than direct

interaction with signaling cascades. For instance, by inhibiting nicotine metabolism, CYP2A6-
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IN-2 can indirectly affect nicotinic acetylcholine receptor (nAChR) signaling by maintaining

higher levels of nicotine, which is an agonist for these receptors.

Figure 3: Logical Relationship of CYP2A6-IN-2 Action
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Caption: Indirect influence of CYP2A6-IN-2 on nAChR signaling.

Conclusion
CYP2A6-IN-2 is a specific inhibitor of the CYP2A6 enzyme, characterized by its distinct

chemical structure. While detailed pharmacological data for this compound is not widely

published, its utility as a research tool for studying CYP2A6-mediated metabolism, particularly

of nicotine, is evident. The provided general experimental protocol for assessing CYP2A6

inhibition serves as a foundational method for researchers investigating the activity of this and

similar compounds. Further studies are warranted to fully elucidate the quantitative inhibitory

potency and potential therapeutic applications of CYP2A6-IN-2.

To cite this document: BenchChem. [CYP2A6-IN-2 chemical structure and properties].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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